molecular formula C9H17NO5 B1370970 (R)-4-N-Boc-amino-2-hydroxybutyric acid CAS No. 496918-28-6

(R)-4-N-Boc-amino-2-hydroxybutyric acid

Cat. No.: B1370970
CAS No.: 496918-28-6
M. Wt: 219.23 g/mol
InChI Key: POASMXSJVKADPM-ZCFIWIBFSA-N
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Description

®-4-N-Boc-amino-2-hydroxybutyric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-N-Boc-amino-2-hydroxybutyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxybutyric acid moiety. One common method involves the reaction of ®-4-amino-2-hydroxybutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-4-N-Boc-amino-2-hydroxybutyric acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-4-N-Boc-amino-2-hydroxybutyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of ®-4-N-Boc-amino-2-oxobutyric acid.

    Reduction: Regeneration of ®-4-N-Boc-amino-2-hydroxybutyric acid.

    Deprotection: Formation of ®-4-amino-2-hydroxybutyric acid.

Scientific Research Applications

®-4-N-Boc-amino-2-hydroxybutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can be converted into active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ®-4-N-Boc-amino-2-hydroxybutyric acid largely depends on its role as a precursor or intermediate in biochemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino acid can participate in enzymatic reactions, potentially interacting with specific molecular targets and pathways involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-N-Boc-amino-2-hydroxybutyric acid: The enantiomer of ®-4-N-Boc-amino-2-hydroxybutyric acid, differing in the spatial arrangement of atoms.

    N-Boc-4-amino-2-hydroxybutyric acid: A compound with a similar structure but without the specific ® configuration.

    N-Boc-2-amino-4-hydroxybutyric acid: A structural isomer with the amino and hydroxy groups at different positions.

Uniqueness

®-4-N-Boc-amino-2-hydroxybutyric acid is unique due to its specific ® configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomers and isomers. This makes it particularly valuable in asymmetric synthesis and in the development of chiral drugs.

Properties

IUPAC Name

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POASMXSJVKADPM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650637
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496918-28-6
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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